molecular formula C23H18BrN3O4 B12017345 4-bromo-2-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenyl benzoate CAS No. 769151-75-9

4-bromo-2-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenyl benzoate

Cat. No.: B12017345
CAS No.: 769151-75-9
M. Wt: 480.3 g/mol
InChI Key: VCTFZTSRCOXMFU-AFUMVMLFSA-N
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Description

4-bromo-2-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenyl benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromine atom, a hydrazone linkage, and a benzoate ester, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenyl benzoate typically involves multiple steps:

    Formation of the Hydrazone Linkage: The initial step involves the reaction of 4-bromo-2-formylbenzoic acid with 4-toluidine to form a Schiff base.

    Acetylation: The Schiff base is then acetylated using acetic anhydride to introduce the acetyl group.

    Hydrazone Formation: The acetylated product is reacted with hydrazine hydrate to form the hydrazone linkage.

    Esterification: Finally, the compound is esterified with benzoic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The use of catalysts and controlled reaction conditions would be essential to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl benzoates.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound can be used to study enzyme interactions and inhibition due to its hydrazone linkage, which is known to interact with biological molecules.

Medicine

Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure suggests it could act as a precursor for drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials, particularly those requiring specific functional groups for performance.

Mechanism of Action

The mechanism by which 4-bromo-2-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenyl benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazone linkage can form reversible covalent bonds with active sites, inhibiting enzyme activity. Additionally, the bromine atom and benzoate ester can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenyl 4-ethoxybenzoate
  • 4-bromo-2-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenyl (2E)-3-phenyl-2-propenoate

Uniqueness

Compared to similar compounds, 4-bromo-2-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenyl benzoate stands out due to its specific combination of functional groups, which provides unique reactivity and binding properties. This makes it particularly useful in applications requiring precise molecular interactions.

Properties

CAS No.

769151-75-9

Molecular Formula

C23H18BrN3O4

Molecular Weight

480.3 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C23H18BrN3O4/c1-15-7-10-19(11-8-15)26-21(28)22(29)27-25-14-17-13-18(24)9-12-20(17)31-23(30)16-5-3-2-4-6-16/h2-14H,1H3,(H,26,28)(H,27,29)/b25-14+

InChI Key

VCTFZTSRCOXMFU-AFUMVMLFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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